

Application Notes and Protocols for the Synthesis of Clotrimazole

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Compound of Interest

Compound Name: 2-Chlorobenzoyl chloride

Cat. No.: B152544

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Introduction

Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class of drugs.^[1] It is widely used for the treatment of various fungal infections, including vaginal yeast infections, oral thrush, and ringworm.^[2] Its mechanism of action involves the inhibition of the enzyme lanosterol 14 α -demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.^[2] The disruption of ergosterol synthesis leads to increased cellular permeability and ultimately, fungal cell death.^[2]

This document provides detailed application notes and experimental protocols for a common and industrially viable synthesis of Clotrimazole. The described pathway commences with o-chlorobenzotrichloride, which is converted to the key intermediate, 2-chlorotriphenylmethyl chloride. This intermediate is then reacted with imidazole to yield Clotrimazole.^{[3][4]} While the user's query mentioned **2-chlorobenzoyl chloride**, the predominant literature points to 2-chlorotriphenylmethyl chloride as the direct precursor for the final condensation step with imidazole in this synthetic route.

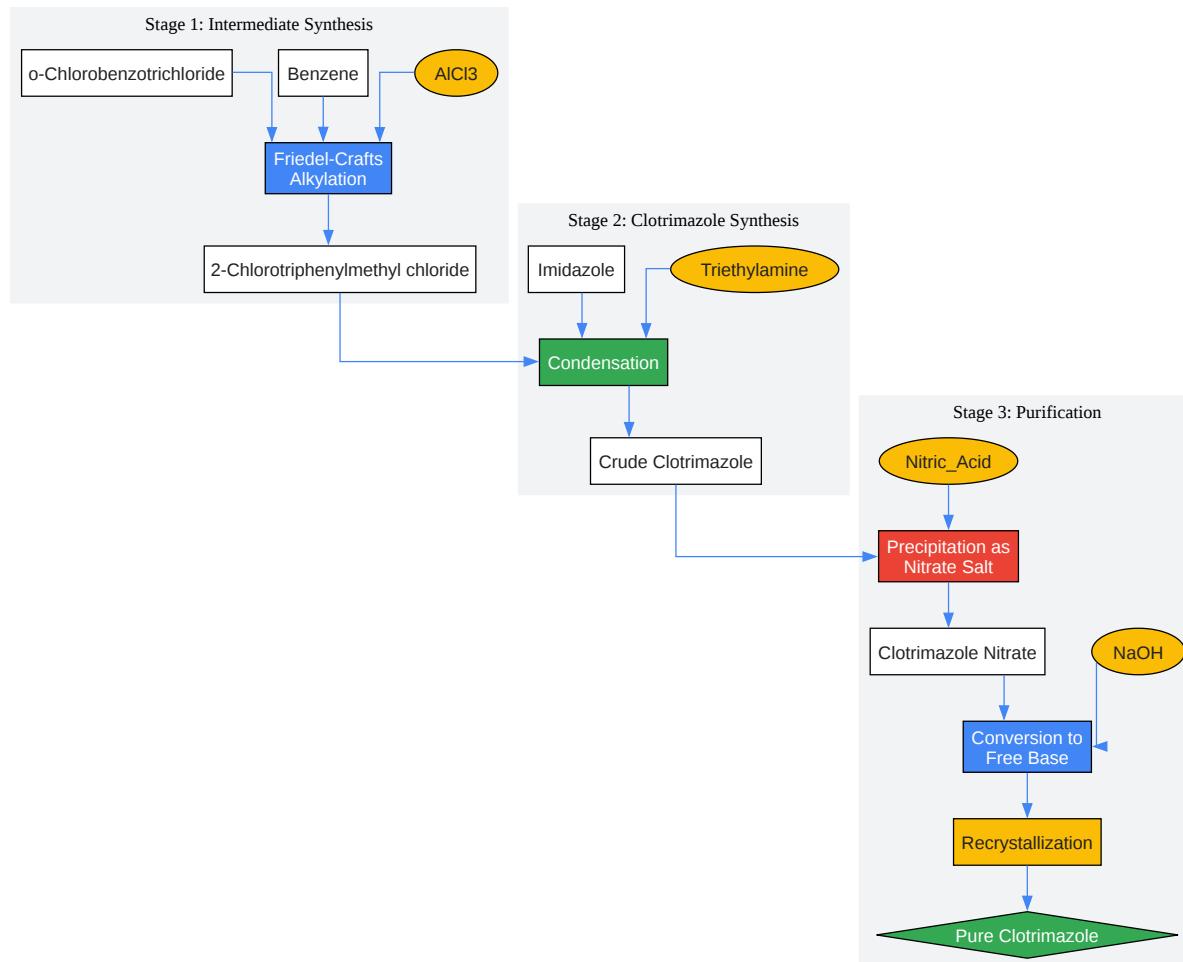
Overall Synthesis Pathway

The synthesis of Clotrimazole from o-chlorotoluene can be summarized in the following stages:

- Chlorination of o-Chlorotoluene: o-Chlorotoluene is chlorinated to produce o-chlorobenzotrichloride.

- Friedel-Crafts Alkylation: o-Chlorobenzotrichloride undergoes a Friedel-Crafts reaction with benzene in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form 2-chlorotriphenylmethyl chloride.[2][3]
- Condensation with Imidazole: The 2-chlorotriphenylmethyl chloride intermediate is then condensed with imidazole to form Clotrimazole.[2][3]
- Purification: The crude product is purified, often via precipitation as a nitrate salt, followed by conversion back to the free base and recrystallization.[3]

Below is a diagram illustrating the overall workflow for the synthesis of Clotrimazole.



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Caption: Overall workflow for the synthesis of Clotrimazole.

Experimental Protocols

1. Synthesis of 2-Chlorotriphenylmethyl chloride (Friedel-Crafts Alkylation)

This procedure details the Friedel-Crafts reaction to produce the key intermediate, 2-chlorotriphenylmethyl chloride.[2]

- Materials and Equipment:

- 2 L flask equipped with a reflux condenser, stirrer, and drying tube.[2]
- o-Chlorobenzotrichloride
- Benzene
- Aluminum trichloride (AlCl_3)

- Procedure:

- To the reaction flask, add 900 g of benzene and 117.5 g of aluminum trichloride.[2][3]
- Cool the mixture to 0°C.[2][3]
- Slowly add a solution of 150 g of o-chlorobenzotrichloride in 150 g of benzene, while maintaining the temperature below 15°C.[2][3]
- After the addition is complete, carefully heat the mixture to reflux and maintain for 4 hours. Note the evolution of HCl gas.[2][3]
- Upon completion, the resulting mixture containing 2-chlorotriphenylmethyl chloride can be filtered to remove any solids and used directly in the next step.[2]

2. Synthesis of Clotrimazole (Condensation Reaction)

This procedure describes the condensation of 2-chlorotriphenylmethyl chloride with imidazole.[2]

- Materials:

- Solution of 2-chlorotriphenylmethyl chloride in benzene (from Step 1)
- Imidazole
- Triethylamine
- Procedure:
 - To the filtrate from the previous step, add a solution of 45 g of imidazole in 70 g of triethylamine.[2][3]
 - Heat the mixture to 45-50°C and maintain for 3 hours.[2][3]
 - Cool the reaction mixture to room temperature and add 500 g of water with stirring.[2][3]
 - Separate the aqueous layer and wash the benzene phase with 200 g of water.[2][3]
 - Evaporate the benzene layer to dryness under vacuum to obtain the crude Clotrimazole. [2][3]

3. Purification of Clotrimazole

This protocol outlines the purification of crude Clotrimazole via nitrate salt precipitation.[3]

- Materials and Equipment:
 - Crude Clotrimazole residue
 - Ethyl acetate
 - Water
 - Concentrated nitric acid
 - Methylene chloride
 - 30% Sodium hydroxide solution
 - Acetone

- Decolorizing carbon
- Triethylamine
- Procedure:
 - Dissolve the crude residue in 250 g of ethyl acetate.[2]
 - Add 250 g of water and determine the amount of nitric acid required for precipitation by titrating a sample.[2]
 - Cool the solution to 15°C and rapidly add the calculated amount of concentrated nitric acid to precipitate clotrimazole nitrate.[2]
 - Centrifuge the product and wash it with 300 g of ethyl acetate and then with 300 g of water.[3]
 - To convert the nitrate salt to the free base, place the moist product into a reaction flask and add 300 g of water, 450 g of methylene chloride, 5 g of triethylamine, and 110 g of 30% sodium hydroxide.[2][3]
 - Stir the mixture until a clear solution is formed, then allow the phases to separate.[2][3]
 - Wash the aqueous phase with 100 g of methylene chloride.[3]
 - Combine the organic phases and wash twice with 200 g of water each time.[2][3]
 - Take the residue and redissolve it in 100 g of acetone and distill to remove any remaining methylene chloride.[2][3]
 - Take up the residue in 900 g of acetone and heat to 50°C to achieve complete dissolution. [2][3]
 - Add decolorizing carbon and triethylamine, filter the solution, and wash the filter cake with acetone.[2][3]
 - Partially remove the acetone by distillation to a volume of about 500 cc.[3]

- Cool the mixture to 0°C for five hours to allow for crystallization.[3]
- Centrifuge the product, wash with 100 g of acetone, and dry at 60°C to obtain the final product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Clotrimazole.

Table 1: Reactant Quantities for Clotrimazole Synthesis

Step	Reactant	Quantity
1. Intermediate Synthesis	o-Chlorobenzotrifluoride	150 g
Benzene	900 g + 150 g	
Aluminum trichloride	117.5 g	
2. Clotrimazole Synthesis	Imidazole	45 g
Triethylamine	70 g	

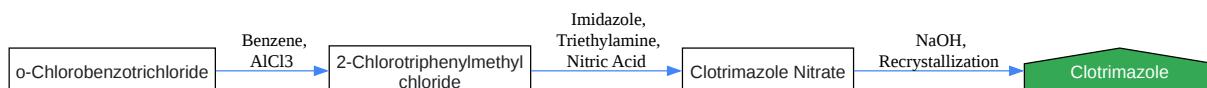
Table 2: Reaction Conditions and Yields

Step	Parameter	Value	Reference
1. Intermediate Synthesis	Temperature	0°C (addition), Reflux (reaction)	[2][3]
Reaction Time	4 hours	[2][3]	
2. Clotrimazole Synthesis	Temperature	45-50°C	[2][3]
Reaction Time	3 hours	[2][3]	
Final Product Yield	~65% (optimized overall)	[5][6]	
92% (alternative one-step)	[5][6]		

Note: The 92% yield refers to an alternative one-step synthesis method using 2-chlorotriptyl chloride and imidazole in hexafluoroisopropanol, which is presented for comparison.[5][6]

Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the synthesis of Clotrimazole.



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Caption: Key chemical transformations in Clotrimazole synthesis.

Safety Precautions

- This synthesis should be performed in a well-ventilated fume hood.

- o-Chlorobenzotrichloride and **2-chlorobenzoyl chloride** are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
- The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the gas outlet is connected to a suitable scrubber (e.g., a sodium hydroxide solution).[7]
- All chemicals should be handled with care, and appropriate safety data sheets (SDS) should be consulted prior to use.

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